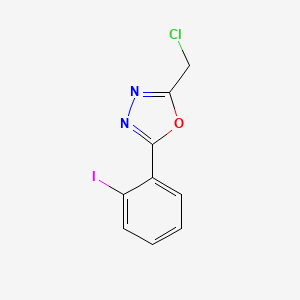

2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole

Description

1,3,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole features a chloromethyl group at position 2 and a 2-iodophenyl substituent at position 3. The iodine atom introduces steric bulk and electronic effects, which can influence reactivity, biological activity, and photophysical properties.

Properties

IUPAC Name |

2-(chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClIN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHZLEIPMOLETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzoic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Electrophilic Aromatic Substitution: The iodophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the aromatic ring.

Major Products:

Nucleophilic Substitution: Products such as azides or thiocyanates.

Electrophilic Aromatic Substitution: Products such as nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both chloromethyl and iodophenyl groups allows for versatile interactions with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 2 and 5 of the oxadiazole ring. Examples include:

Key Observations :

Comparison with Target Compound :

Physicochemical and Spectroscopic Data

Biological Activity

2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its interactions with various biological targets.

- Molecular Formula : C9H6ClIN2O

- CAS Number : 1016843-20-1

- Molecular Weight : 292.51 g/mol

- Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative properties and interaction with key enzymes involved in cancer progression.

Antiproliferative Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance, a study investigating a library of oxadiazole derivatives found that certain compounds exhibited cytotoxicity towards human tumor cell lines HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 15 | Topoisomerase I inhibition |

| Other Oxadiazole Derivative A | HeLa | 10 | Apoptosis induction |

| Other Oxadiazole Derivative B | MCF7 | 25 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance biological activity. The presence of halogen substituents such as chlorine and iodine significantly influences the compound's interaction with biological targets .

Key Findings from SAR Studies

- Topoisomerase I Inhibition : Several oxadiazoles have shown to inhibit the catalytic activity of topoisomerase I, a crucial enzyme in DNA replication and repair.

- Cytotoxicity Correlation : The degree of cytotoxicity often correlates with the electron-withdrawing nature of substituents on the phenyl ring .

Case Study 1: Anticancer Activity

In a recent study published in PMC, researchers synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that this compound demonstrated a notable reduction in cell viability at concentrations as low as 15 μM .

Case Study 2: Mechanistic Insights

A molecular docking study provided insights into the binding interactions between the compound and topoisomerase I. The docking results suggested that the compound fits well into the enzyme's active site, potentially blocking its function and leading to increased apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.